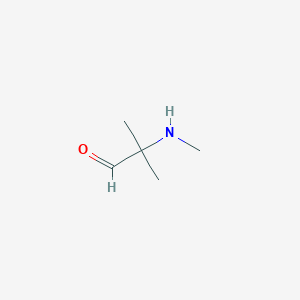

2-Methyl-2-(methylamino)propanal

説明

特性

CAS番号 |

98137-44-1 |

|---|---|

分子式 |

C5H11NO |

分子量 |

101.15 g/mol |

IUPAC名 |

2-methyl-2-(methylamino)propanal |

InChI |

InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3 |

InChIキー |

HQQBABZBFYYAEM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C=O)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.

化学反応の分析

Types of Reactions

2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-Methyl-2-(methylamino)propanal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biochemical pathways and enzyme reactions.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 2-Methyl-2-(methylamino)propanal with structurally related carbamates and aldehydes, focusing on substituents, molecular properties, and applications:

Metabolic and Environmental Fate

- Aldicarb: In biological systems, aldicarb is oxidized to aldicarb sulfoxide and further hydrolyzed to the oxime sulfoxide. In plants, this is converted to 2-methyl-2-(methylsulfinyl)propanol, a less toxic aldehyde derivative . Soil and water hydrolysis yields phenolic byproducts, contributing to groundwater contamination .

- Aldoxycarb : As the sulfone derivative, aldoxycarb is more polar and less volatile than aldicarb, leading to prolonged environmental persistence .

- Methomyl: Unlike aldicarb, methomyl undergoes rapid hydrolysis to non-toxic products (acetonitrile, CO₂), reducing its environmental impact .

Regulatory and Toxicity Profiles

- Aldicarb : Banned or restricted in multiple countries due to high acute toxicity (LD₅₀ <1 mg/kg) and groundwater contamination risks .

- Aldoxycarb : Moderately toxic (LD₅₀ = 20 mg/kg) but regulated under the Rotterdam Convention due to residual environmental risks .

Key Research Findings

Substituent Effects on Toxicity :

- The methylthio group in aldicarb enhances its lipophilicity and bioactivity, whereas oxidation to sulfonyl (aldoxycarb) reduces acute toxicity but increases environmental persistence .

- Replacement of thio/sulfonyl with hydroxyl (e.g., 3-Hydroxy-2,2-dimethylpropanal) eliminates pesticidal activity but improves biodegradability .

Metabolic Pathways :

- Carbamates like aldicarb and methomyl share hydrolysis pathways but diverge in oxidation products. Aldicarb forms sulfoxides, while methomyl degrades to simpler nitriles .

Environmental Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。